![molecular formula C6H16N4O2 B115454 N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide CAS No. 146724-89-2](/img/structure/B115454.png)
N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide
説明
“N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide” is a chemical compound with the molecular formula C6H16N4O2 . It is also known by other names such as noc-12 and 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene . The molecular weight of this compound is 176.22 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3/b10-8- . The Canonical SMILES representation is CCNCCN(CC)N+[O-] . Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 176.12732577 g/mol .科学的研究の応用
Nitric Oxide Donor
NOC-12 is known as a nitric oxide (NO) donor . It is similar to NOC-5 and NOC-7 but has a much longer half-life of NO release . This makes it useful in research studies that require a sustained release of nitric oxide.
Inhibition of Arterial Smooth Muscle Cell Proliferation
NOC-12 has been found to inhibit the proliferation of arterial smooth muscle cells in a dose-dependent manner . This suggests potential applications in the study and treatment of cardiovascular diseases where abnormal proliferation of these cells is a factor.
Stability in Alkaline Solutions
NOC-12 is relatively stable in alkaline solutions (pH ≥10.0) . This property could make it useful in certain experimental conditions where stability in alkaline environments is required.
Research into the Structure and Functioning of Human, Animal, and Plant Tissues and Cells
NOC-12 could be used in research into the structure and functioning of human, animal, and plant tissues and cells .
Studies into the Identification, Effects, and Control of Human, Plant, and Animal Pathogens and Toxins
NOC-12 could be used in studies into the identification, effects, and control of human, plant, and animal pathogens and toxins .
Clinical or Laboratory Studies to Test, Evaluate, and Screen Drugs, Pharmaceuticals, and Nanoparticles Used in Biomedical Applications
NOC-12 could be used in clinical or laboratory studies to test, evaluate, and screen drugs, pharmaceuticals, and nanoparticles used in biomedical applications .
Research in Biotechnology to Discover, Develop, and Refine, and Evaluate New Products
NOC-12 could be used in research in biotechnology to discover, develop, and refine, and evaluate new products .
Molecular or Biochemical Studies and Experiments in Genetic Expression, Gene Manipulation, and Recombinant DNA Technology
NOC-12 could be used in molecular or biochemical studies and experiments in genetic expression, gene manipulation, and recombinant DNA technology to develop new or alternative methods of producing products .
作用機序
Target of Action
NOC-12, also known as “3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene”, is a diazeniumdiolate (NONOate) small molecule nitric oxide (NO) donor . The primary target of NOC-12 is the skeletal muscle calcium release channel/ryanodine receptor (RyR1) . This receptor plays a crucial role in muscle contraction and relaxation by regulating calcium ion flow .
Mode of Action
NOC-12 interacts with its target, the RyR1, through a process called S-nitrosylation . Specifically, NOC-12 activates the channel by S-nitrosylation of Cys-3635, thereby reversing channel inhibition by calmodulin . This interaction leads to changes in the receptor’s activity, affecting muscle contraction and relaxation .
Biochemical Pathways
The action of NOC-12 affects several biochemical pathways. The most significant is the nitric oxide signaling pathway. Nitric oxide, released by NOC-12, is a critical signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOC-12 has been shown to modulate metabolic remodeling in inflammatory macrophages through TCA cycle regulation and itaconate accumulation .
Pharmacokinetics
The pharmacokinetic properties of NOC-12 are characterized by its long NO release half-life of 327 minutes at 22°C . This makes NOC-12 an effective NO donor with a half-life of release intermediate between other NO donors such as NOC-9 and NOC-18 .
Result of Action
The molecular and cellular effects of NOC-12’s action are primarily observed in its ability to modulate the activity of the RyR1 . By activating this receptor, NOC-12 can influence muscle contraction and relaxation. Additionally, NOC-12 has been shown to inhibit the proliferation of arterial smooth muscle cells in a dose-dependent manner . In inflammatory macrophages, NOC-12 can induce metabolic remodeling, affecting the TCA cycle and itaconate levels .
Action Environment
The action, efficacy, and stability of NOC-12 can be influenced by various environmental factors. For instance, the rate of NO release from NOC-12 depends on the chemical structure of the compound . Furthermore, the stability of NOC-12 solutions can be affected by pH levels . Stock solutions of NOC-12 prepared in alkaline solutions, such as aqueous NaOH, are relatively stable, but they degrade about 5% per day, even at -20°C .
特性
IUPAC Name |
(Z)-[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCLDSTXVCYSN-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189954 | |
| Record name | N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazinyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide | |
CAS RN |
146724-89-2 | |
| Record name | N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazinyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does NOC-12 exert its biological effects?
A1: NOC-12 is a slow-releasing NO donor. [, , , , ] Upon entering biological systems, it spontaneously decomposes to release NO, which then interacts with various cellular targets, including enzymes, ion channels, and transcription factors. This interaction leads to a cascade of downstream effects, influencing cellular processes such as vasodilation, neurotransmission, and inflammation.
Q2: What is the role of cyclic guanosine monophosphate (cGMP) in NOC-12's mechanism of action?
A2: Many of NOC-12's effects are mediated through the NO/cGMP pathway. [, , , ] NO activates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. cGMP, in turn, activates downstream effectors like protein kinase G (PKG), influencing various cellular functions.
Q3: Does NOC-12 always act through the NO/cGMP pathway?
A3: While the NO/cGMP pathway is a major mediator of NOC-12's effects, research suggests alternative mechanisms might be involved, particularly at higher concentrations. [] For example, NOC-12 can directly interact with and modulate the activity of ion channels, such as the ryanodine receptor (RyR) in skeletal muscle. []
Q4: Does oxygen tension affect NOC-12's ability to activate RyR1 via S-nitrosylation?
A5: Studies suggest that unlike some other NO donors, NOC-12 activates RyR1 through S-nitrosylation independent of oxygen tension. [] This contrasts with the effect of NO itself, where S-nitrosylation of RyR1 is favored at physiological oxygen tension and diminished at ambient oxygen levels.
Q5: What is the molecular formula and weight of NOC-12?
A5: The molecular formula of NOC-12 is C6H16N6O2, and its molecular weight is 204.23 g/mol.
Q6: Is there any spectroscopic data available for NOC-12?
A6: While specific spectroscopic data for NOC-12 is limited in the provided research papers, its structure can be analyzed using standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Q7: How stable is NOC-12 under different conditions?
A8: NOC-12 is known to be a relatively unstable compound, particularly in solution and at physiological pH. [] Its stability is influenced by factors such as temperature, pH, and the presence of antioxidants or metal ions.
Q8: What strategies can be employed to improve NOC-12's stability for research or potential therapeutic applications?
A8: Several formulation strategies can be considered to enhance NOC-12's stability, including:
Q9: What are the known toxicological effects of NOC-12?
A10: Like many NO donors, NOC-12 can exhibit cytotoxic effects at high concentrations or with prolonged exposure. [, ] This toxicity is primarily attributed to the overproduction of NO and related reactive nitrogen species (RNS), leading to oxidative stress and cellular damage.
Q10: What factors influence NOC-12's toxicity?
A10: Several factors can modulate NOC-12's toxicity:
Q11: What are the main applications of NOC-12 in in vitro studies?
A11: NOC-12 is frequently used in cell culture studies to investigate:
- The role of NO in cellular signaling pathways: By manipulating NO levels with NOC-12, researchers can elucidate its involvement in processes like smooth muscle relaxation, neurotransmission, and immune responses. [, ]
- The mechanisms of NO-mediated cytotoxicity: NOC-12 allows researchers to study how excessive NO production contributes to cell death in various pathological conditions. [, ]
- The potential therapeutic effects of NO donors: NOC-12 can be used to assess the effects of NO on cell proliferation, apoptosis, and inflammatory responses. [, , ]
Q12: Has NOC-12 shown efficacy in any in vivo models of disease?
A12: While NOC-12's in vivo efficacy is not extensively discussed in the provided research papers, it has been used in animal models to study:
- The effects of NO on spinal thermal hyperalgesia: Intrathecal administration of NOC-12 was shown to induce thermal hyperalgesia in rats, suggesting a role for NO in pain signaling pathways. []
- The impact of NO on acetylcholine release in the brain: Microinjection of NOC-12 into the pontine reticular formation of mice increased acetylcholine release, highlighting NO's role in regulating arousal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



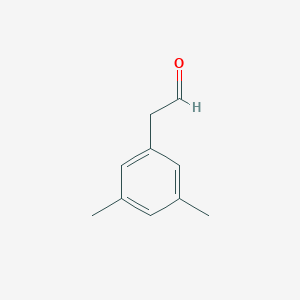


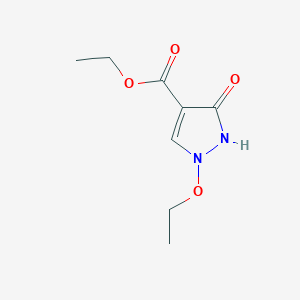
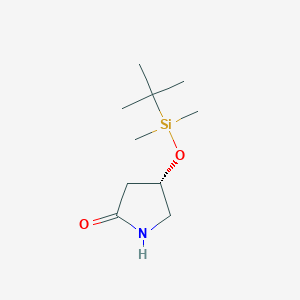
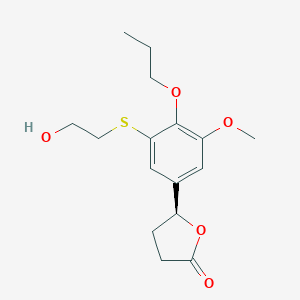

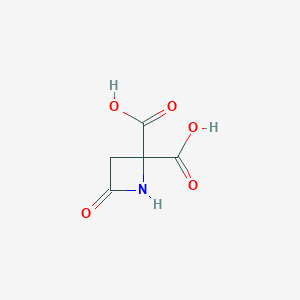
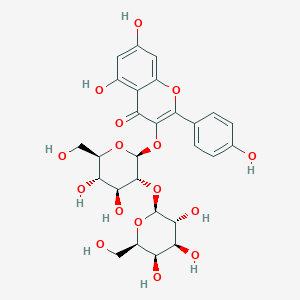
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)
